

# **1H NMR Characterization of 3-Bromoquinoline-5-carboxylic acid: A Comparative Analysis**

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## **Compound of Interest**

**Compound Name:** 3-Bromoquinoline-5-carboxylic acid

**Cat. No.:** B582176

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A detailed examination of the proton nuclear magnetic resonance ( $^1\text{H}$  NMR) spectrum of **3-Bromoquinoline-5-carboxylic acid** is presented, providing crucial data for researchers and professionals in the fields of medicinal chemistry and drug development. While experimental data for this specific compound is not readily available in public databases, a comprehensive analysis can be constructed through a comparative study of structurally related analogs: 3-bromoquinoline and quinoline-5-carboxylic acid. This guide offers a predicted  $^1\text{H}$  NMR data profile for **3-Bromoquinoline-5-carboxylic acid**, supported by experimental data from its constituent chemical moieties.

The unique substitution pattern of **3-Bromoquinoline-5-carboxylic acid**, featuring a bromine atom at the 3-position and a carboxylic acid group at the 5-position of the quinoline scaffold, results in a distinct electronic environment for each proton. This, in turn, gives rise to a characteristic set of signals in its  $^1\text{H}$  NMR spectrum. Understanding these chemical shifts and coupling constants is paramount for confirming the molecular structure and assessing the purity of synthesized batches.

## **Predicted $^1\text{H}$ NMR Spectral Data**

Based on the analysis of related compounds, the following table summarizes the predicted  $^1\text{H}$  NMR spectral data for **3-Bromoquinoline-5-carboxylic acid**. The prediction considers the additive effects of the electron-withdrawing bromine atom and the carboxylic acid group on the chemical shifts of the quinoline protons.

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~9.2	d	~2.0
H-4	~8.8	d	~2.0
H-6	~8.3	d	~7.5
H-7	~7.9	t	~7.8
H-8	~8.5	d	~8.0
COOH	>10	br s	-

## Comparative Analysis with Related Compounds

To substantiate the predicted data, a comparison with the experimental  $^1\text{H}$  NMR data of 3-bromoquinoline and quinoline-4-carboxylic acid is presented below. This comparison highlights the influence of each substituent on the proton chemical shifts.

Compound	H-2 (ppm)	H-4 (ppm)	H-5 (ppm)	H-6 (ppm)	H-7 (ppm)	H-8 (ppm)
3-Bromoquinoline	8.95 (d)	8.25 (d)	8.11 (d)	7.68 (t)	7.85 (t)	7.75 (d)
Quinoline-4-carboxylic acid	9.05 (d)	-	8.25 (d)	7.80 (t)	7.95 (t)	8.90 (d)
3-Bromoquinoline-5-carboxylic acid (Predicted)	~9.2	~8.8	-	~8.3	~7.9	~8.5

The presence of the bromine at the 3-position is expected to deshield the adjacent H-2 and H-4 protons, shifting them downfield. Similarly, the carboxylic acid group at the 5-position will exert an electron-withdrawing effect, leading to a downfield shift of the protons on the benzene ring, particularly H-6 and H-8.

## Experimental Protocols

General  $^1\text{H}$  NMR Spectroscopy Protocol:

A standard protocol for acquiring a  $^1\text{H}$  NMR spectrum of a quinoline derivative is as follows:

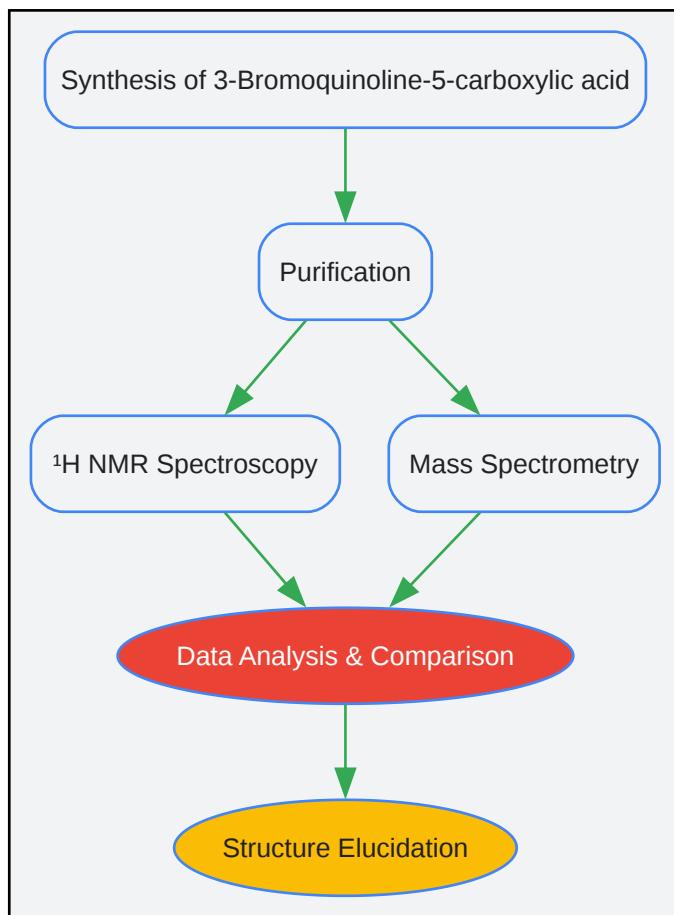
- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g.,  $\text{DMSO-d}_6$ ,  $\text{CDCl}_3$ ). A small amount of tetramethylsilane (TMS) is added as an internal standard ( $\delta = 0.00$  ppm).
- Instrumentation: The spectrum is recorded on a 400 MHz or higher field NMR spectrometer.
- Data Acquisition: The free induction decay (FID) is acquired with an appropriate number of scans to achieve a good signal-to-noise ratio.
- Data Processing: The FID is processed using a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the TMS signal.

## Structural and Logical Relationships

The following diagrams illustrate the molecular structure of **3-Bromoquinoline-5-carboxylic acid** with proton assignments and a logical workflow for its characterization.

Caption: Molecular structure of **3-Bromoquinoline-5-carboxylic acid** with proton numbering.

## Characterization Workflow

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Caption: Logical workflow for the synthesis and characterization of **3-Bromoquinoline-5-carboxylic acid**.

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